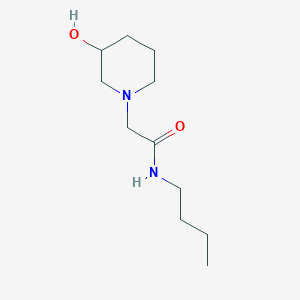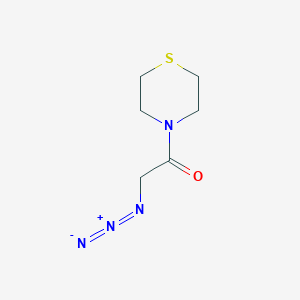
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one is an organic compound with the molecular formula C6H10N4O2S. This compound features an azido group (-N3) attached to the first carbon of an ethan-1-one moiety, which is further connected to a thiomorpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of thiomorpholine with appropriate azido-containing reagents. One common method is the nucleophilic substitution reaction, where a suitable azido compound reacts with thiomorpholine under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Azido-1-(thiomorpholin-4-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as azide ion (N3-) or thiolates.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of different azido or thiol derivatives.
Aplicaciones Científicas De Investigación
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The azido group can be utilized in bioconjugation techniques, allowing for the labeling or modification of biomolecules.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Azido-1-(thiomorpholin-4-yl)ethan-1-one exerts its effects depends on the specific application. In bioconjugation, the azido group can react with alkyne-functionalized molecules through a click chemistry reaction, forming a stable triazole linkage. This reaction is often catalyzed by copper(I) and can be used to label or modify biomolecules with high specificity and efficiency.
Molecular Targets and Pathways Involved:
Click Chemistry: The azido group participates in the Huisgen cycloaddition reaction with alkynes, forming triazoles.
Bioconjugation: The compound can target specific biomolecules for labeling or modification, such as proteins, nucleic acids, or other cellular components.
Comparación Con Compuestos Similares
2-Azido-1-(thiomorpholin-4-yl)ethan-1-one is unique due to its combination of azido and thiomorpholine functionalities. Similar compounds include:
2-Azido-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a morpholine ring instead of thiomorpholine.
2-Azido-1-(piperidin-4-yl)ethan-1-one: Similar structure but with a piperidine ring instead of thiomorpholine.
2-Azido-1-(thiomorpholin-3-yl)ethan-1-one: Similar structure but with a different position of the azido group on the thiomorpholine ring.
Propiedades
IUPAC Name |
2-azido-1-thiomorpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c7-9-8-5-6(11)10-1-3-12-4-2-10/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQTODUVJCXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


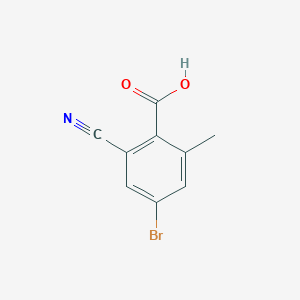
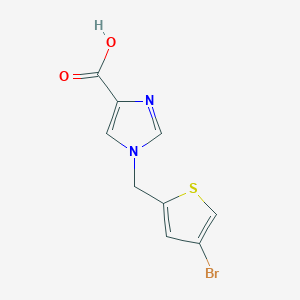
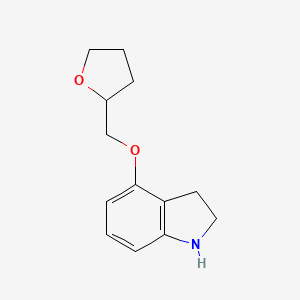
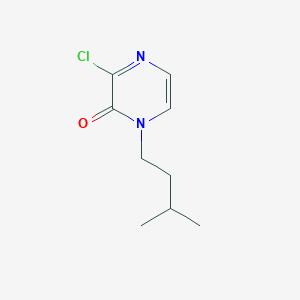
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)
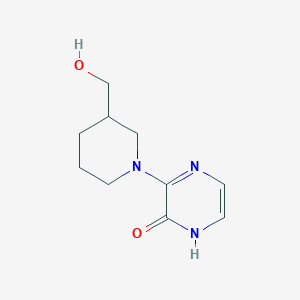

![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
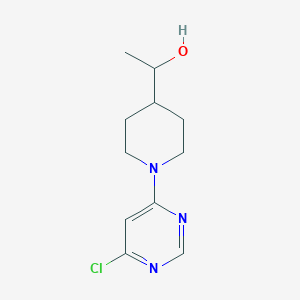
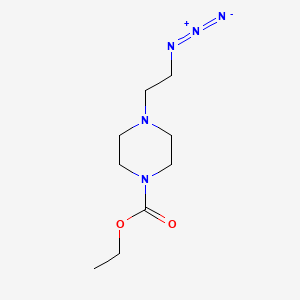
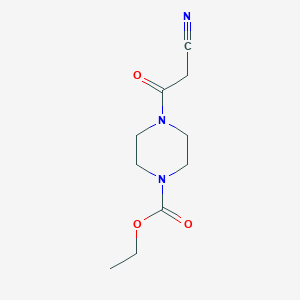
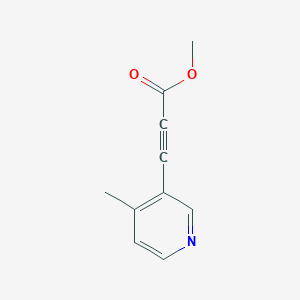
![2-Azido-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1488304.png)
